Trihalomethanes
Trihalomethanes (THMs) are organic compounds that result from the reaction between chlorine and organic matter in water treatment processes. These compounds consist of one carbon atom bonded to three halogen atoms, typically bromine, chloro-, or iodine, making them part of a larger group of disinfection byproducts. THMs are widely recognized for their potential health risks, including carcinogenic properties, which have led to stringent regulations on their levels in drinking water worldwide. They are formed primarily during the chlorination of natural organic matter such as humic acids and fulvic acids found in source waters. Due to their stable nature, THMs can persist in treated water throughout distribution systems, posing ongoing health concerns for populations dependent on these water sources. Therefore, monitoring and controlling the formation of THMs through alternative treatment methods or optimized chlorination techniques is crucial for ensuring public health and safety.

Struttura | Nome chimico | CAS | MF |
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Trifluoromethylsulfinyl Chloride | 20621-29-8 | COF3SCl |
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Bromoform-d | 2909-52-6 | CHBr3 |
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Restriction Endonuclease BamH I (high conc.) | 81295-09-2 | C4H9F3Si |
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Carbonochloridodithioicacid, trifluoromethyl ester | 1540-66-5 | C2F3S2Cl |
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1H-Perfluoro-2,5-dioxahexane | 40891-98-3 | C4HF9O2 |
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2-Butanone, 3-methyl-3-[(trifluoromethyl)thio]- | 58928-20-4 | C6H9F3OS |
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3-(Trifluoromethoxy)propanoic acid | 1483237-81-5 | C4H5F3O3 |
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Ethyl 2-(trifluoromethoxy)acetate | 1027157-11-4 | C5H7F3O3 |
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2-ETHYL-2-(TRIFLUOROMETHYLTHIO)HEXANAL | 1379156-71-4 | C9H15F3OS |
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4-(trifluoromethoxy)cyclohexanecarboxylic acid (cis/trans) | 1227187-82-7 | C8H11F3O3 |
Letteratura correlata
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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